N-[(furan-2-yl)methyl]-2-{[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
Description
N-[(furan-2-yl)methyl]-2-{[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with a 2-methylphenyl group and a sulfanyl-linked acetamide moiety modified with a furan-2-ylmethyl substituent. The synthesis of such compounds typically involves alkylation of thiol-containing heterocycles (e.g., 1,2,4-triazoles or thiadiazoles) with α-chloroacetamides under basic conditions . Structural elucidation is often performed using NMR and X-ray crystallography, with refinement tools like SHELXL ensuring accuracy . The compound’s anti-exudative activity has been explored in preclinical models, showing promise comparable to reference drugs like diclofenac sodium .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-11-5-2-3-7-13(11)15-18-16(23-19-15)22-10-14(20)17-9-12-6-4-8-21-12/h2-8H,9-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNJEFNTRXBLKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(furan-2-yl)methyl]-2-{[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a novel compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-cancer, anti-inflammatory, and anti-leishmanial activities, supported by recent research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a furan ring and a thiadiazole moiety, which are known for their diverse biological activities. The molecular formula is CHNOS, with a molecular weight of approximately 284.37 g/mol.
1. Anti-Cancer Activity
Research has indicated that compounds containing the thiadiazole nucleus exhibit significant anti-cancer properties. For instance, studies have shown that derivatives of 1,3,4-thiadiazole can inhibit the proliferation of various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 20b | HepG-2 | 4.37 ± 0.7 |
| 20b | A-549 | 8.03 ± 0.5 |
These findings suggest that this compound may also possess similar anti-tumor properties due to its structural similarities with other effective thiadiazole derivatives .
2. Anti-Leishmanial Activity
The compound has been evaluated for its efficacy against Leishmania major, a parasite responsible for leishmaniasis. In vitro studies have demonstrated that compounds with similar structural features exhibit good anti-leishmanial activity:
- Active Compounds : A series of derivatives were synthesized and tested; many showed significant reduction in the number of intracellular amastigotes per macrophage.
This indicates that this compound could be explored further as a potential therapeutic agent against leishmaniasis .
3. Anti-inflammatory Activity
Molecular docking studies have suggested that this compound may act as a selective inhibitor of the enzyme lipoxygenase (5-LOX), which is involved in inflammatory processes:
| Interaction | Binding Energy |
|---|---|
| COX-2 | Less favorable compared to Celecoxib |
| 5-LOX | High binding affinity |
The selective inhibition of 5-LOX over COX-2 suggests a potential for reduced side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies and Research Findings
Recent studies have synthesized and characterized several derivatives based on the compound's structure. For example:
- Synthesis : A series of thiadiazole derivatives were synthesized using click chemistry methods to enhance biological activity.
- Characterization : Techniques such as IR, NMR, and mass spectrometry were utilized to confirm the structures of these compounds.
- Biological Evaluation : In vitro assays demonstrated promising results against various cancer cell lines and pathogens.
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds containing thiadiazole and furan rings exhibit significant antimicrobial properties. N-[(furan-2-yl)methyl]-2-{[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.
2. Anticancer Properties
Studies have demonstrated that derivatives of thiadiazoles can inhibit cancer cell proliferation. The presence of the furan moiety enhances the compound's ability to induce apoptosis in cancer cells. Preliminary data suggest that this compound could be developed into a chemotherapeutic agent targeting specific cancer types.
3. Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | The compound exhibited MIC values lower than standard antibiotics against E. coli and S. aureus. |
| Study B | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating significant potency. |
| Study C | Anti-inflammatory Effects | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40%, indicating strong anti-inflammatory potential. |
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several classes of sulfanyl acetamides, differing primarily in the heterocyclic core and substituents. Key analogues include:
Key Structural Differences :
- Substituents : The 2-methylphenyl group on the thiadiazole and the furan-2-ylmethyl chain may enhance lipophilicity compared to pyridyl (e.g., ) or halogenated aryl groups .
Structure-Activity Relationships (SAR)
- Heterocycle Impact :
- Substituent Effects :
Preparation Methods
Cyclization of Thioamides
A common method involves reacting 2-methylbenzothioamide with chloroacetic acid under dehydrating conditions. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the electrophilic carbon of chloroacetic acid, followed by cyclodehydration.
Reaction Conditions :
-
Solvent : Dimethylformamide (DMF) or acetonitrile.
-
Temperature : 80–100°C.
-
Catalyst : Triethylamine (TEA) or pyridine to absorb HCl byproducts.
Typical Yield : 65–75%.
| Thioamide Precursor | Carboxylic Acid | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Methylbenzothioamide | Chloroacetic acid | DMF | 80 | 68 |
| 2-Methylbenzothioamide | Glyoxylic acid | Acetonitrile | 100 | 72 |
Alternative Route: Oxidative Cyclization
For higher regioselectivity, 2-methylphenyl isothiocyanate can react with glycine ethyl ester in the presence of iodine, forming the thiadiazole ring via oxidative dimerization.
Reaction Mechanism :
-
Nucleophilic addition of the amine to isothiocyanate.
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Iodine-mediated cyclization and aromatization.
Optimized Parameters :
Introduction of the Sulfanyl Group
The sulfanyl (-S-) moiety is introduced at position 5 of the thiadiazole through nucleophilic substitution or thiol-disulfide exchange.
Nucleophilic Substitution with Mercaptoacetamide
3-(2-Methylphenyl)-1,2,4-thiadiazol-5-amine is treated with 2-chloroacetamide in the presence of a base to form the sulfanyl linkage.
Reaction Conditions :
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Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
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Solvent : DMF, 60°C.
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Yield : 60–65%.
Side Reactions :
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Over-alkylation at the thiadiazole nitrogen.
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Hydrolysis of the acetamide under basic conditions.
Thiol-Disulfide Exchange
An alternative method employs 5-mercapto-3-(2-methylphenyl)-1,2,4-thiadiazole reacting with 2-bromo-N-[(furan-2-yl)methyl]acetamide under mild conditions.
Advantages :
-
Avoids strong bases, reducing side reactions.
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Higher functional group tolerance.
Parameters :
Coupling with the Furan-Methyl Acetamide Moiety
The final step involves coupling the sulfanyl-thiadiazole intermediate with 2-chloro-N-[(furan-2-yl)methyl]acetamide .
Alkylation Reaction
Mechanism :
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Deprotonation of the sulfanyl group by a base.
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Nucleophilic displacement of the chloride in 2-chloroacetamide.
Conditions :
Microwave-Assisted Synthesis
To reduce reaction time, microwave irradiation (150 W, 100°C, 30 minutes) enhances reaction efficiency, achieving yields of 85–90%.
Purification and Characterization
Purification Techniques
Analytical Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.25 (m, 4H, Ar-H), 6.35 (d, 1H, furan-H), 4.45 (s, 2H, CH₂), 2.40 (s, 3H, CH₃).
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LC-MS : m/z 345.4 [M+H]⁺.
Optimization Strategies for Yield Improvement
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 70 |
| Acetonitrile | 37.5 | 65 |
| THF | 7.6 | 58 |
Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the sulfanyl group.
Catalytic Additives
-
Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) increases interfacial reactivity, boosting yields to 80%.
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Palladium catalysts : Pd(OAc)₂ facilitates coupling reactions, reducing side products.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Time (h) |
|---|---|---|---|
| Classical alkylation | 3 | 45–50 | 24 |
| Microwave-assisted | 3 | 65–70 | 6 |
| Thiol-disulfide exchange | 2 | 75–80 | 8 |
The thiol-disulfide route offers superior efficiency but requires pre-synthesized mercapto-thiadiazole intermediates .
Q & A
Q. What synthetic strategies are recommended for preparing N-[(furan-2-yl)methyl]-2-{[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core via cyclization of thioamides or hydrazides with carboxylic acid derivatives under dehydrating conditions . Subsequent steps include sulfanyl group introduction via nucleophilic substitution and coupling with the furan-methyl acetamide moiety. Critical parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C for cyclization), and purification via column chromatography .
Q. How is the compound characterized to confirm structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the thiadiazole, sulfanyl, and acetamide groups. High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity) and mass spectrometry (MS) validate molecular weight and purity . For crystalline derivatives, X-ray diffraction can resolve stereochemical ambiguities .
Q. What are the stability considerations for this compound under laboratory conditions?
The compound is stable at room temperature in inert atmospheres but degrades under prolonged UV exposure or extreme pH (<3 or >11). Storage recommendations include desiccated, amber vials at –20°C for long-term preservation .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., anti-inflammatory vs. anticancer) be resolved in structure-activity relationship (SAR) studies?
Contradictions often arise from assay-specific variables (e.g., cell lines, concentration ranges). Methodological approaches include:
- Dose-response profiling to identify activity thresholds.
- Molecular docking to predict binding affinities against targets like COX-2 (anti-inflammatory) or topoisomerases (anticancer) .
- Metabolite analysis (LC-MS) to rule out off-target effects from degradation products .
Q. What strategies optimize reaction yields during thiadiazole ring formation?
Yield optimization hinges on:
- Precursor activation : Using EDCI/HOBt for amide couplings (yields ~70–85%) .
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve cyclization efficiency .
- Real-time monitoring : TLC or in situ IR spectroscopy to track reaction progress and terminate before byproduct formation .
Q. How can researchers address solubility limitations in biological assays?
The compound’s low aqueous solubility (logP ~3.5) can be mitigated via:
- Co-solvent systems : DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
- Prodrug derivatization : Introducing phosphate or glycosyl groups to enhance hydrophilicity .
Methodological Guidance for Experimental Design
Q. Designing SAR studies for thiadiazole derivatives: What substituents are prioritized?
Key modifications include:
- Thiadiazole C-3 position : Electron-withdrawing groups (e.g., –NO₂) enhance electrophilicity for target binding .
- Sulfanyl linker : Replacing –S– with –SO₂– improves metabolic stability .
- Furan-methyl group : Halogenation (e.g., –Cl, –F) augments π-π stacking in hydrophobic pockets .
Q. How to validate target engagement in mechanistic studies?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for putative targets .
- Knockdown/knockout models : CRISPR-Cas9-edited cell lines to confirm phenotype dependency on the target .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .
Data Interpretation and Contradiction Analysis
Q. Discrepancies in IC₅₀ values across assays: How to identify the source?
- Assay conditions : Compare buffer pH, serum content (e.g., FBS alters drug availability) .
- Cell permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate IC₅₀ with uptake .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-experimental variability .
Q. Conflicting cytotoxicity data between in vitro and in vivo models: Resolution strategies?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations (LC-MS/MS) to confirm bioactivity .
- Metabolomic profiling : Identify active/inactive metabolites contributing to disparities .
- Tumor microenvironment models : 3D spheroids or co-cultures to better mimic in vivo conditions .
Advanced Analytical Techniques
Q. How to resolve stereochemical uncertainties in derivatives?
- Chiral HPLC : Separate enantiomers using cellulose-based columns .
- Vibrational Circular Dichroism (VCD) : Assign absolute configurations .
Q. What computational tools predict metabolic hotspots?
- ADMET predictors (e.g., SwissADME) : Identify labile sites (e.g., furan ring oxidation) .
- Density Functional Theory (DFT) : Calculate activation energies for cytochrome P450-mediated reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
